molecular formula C10H10N2S2 B1348156 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 307342-23-0

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B1348156
CAS No.: 307342-23-0
M. Wt: 222.3 g/mol
InChI Key: MWFZEUBQIDDVDU-UHFFFAOYSA-N
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Description

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of a precursor compound with an aromatic amine under microwave irradiation, yielding the desired product with good yields . The structures of the target compounds are confirmed using techniques such as melting point determination, NMR, IR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-5-11-9(13)8-6-3-2-4-7(6)14-10(8)12-5/h2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZEUBQIDDVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364559
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307342-23-0
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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